![molecular formula C12H19N5 B1444233 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine CAS No. 1497300-19-2](/img/structure/B1444233.png)
1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine
Übersicht
Beschreibung
This compound is a piperazine-based derivative . It’s a complex organic molecule with potential applications in various fields.
Synthesis Analysis
The synthesis of this compound involves complex organic reactions . The exact process can vary depending on the specific requirements of the synthesis .Molecular Structure Analysis
The molecular structure of this compound is defined by its IUPAC name: 1-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}cyclopropanamine . Its InChI Code is 1S/C12H19N5/c13-12(2-3-12)10-16-6-8-17(9-7-16)11-14-4-1-5-15-11/h1,4-5H,2-3,6-10,13H2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 233.32 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivative Development
- This chemical has been used in the synthesis of novel N-cycloalkanes, morpholines, piperazines, and various other derivatives incorporating a pyrimidine moiety. These compounds were obtained through intramolecular cyclization, showcasing the versatility of the chemical in heterocyclic synthesis (Ho & Suen, 2013).
Anticancer Research
- In the field of oncology, derivatives of this chemical have been synthesized and evaluated for their antiproliferative effects. Certain derivatives have shown significant activity against human cancer cell lines, highlighting its potential as a lead compound in anticancer research (Mallesha et al., 2012).
Drug Metabolism Studies
- The metabolism of derivatives of this chemical, such as flumatinib (a tyrosine kinase inhibitor), has been studied in chronic myelogenous leukemia patients. These studies provide insights into the metabolic pathways and potential pharmacokinetic properties of drugs incorporating this chemical (Gong et al., 2010).
Neurochemical Studies
- Derivatives have also been explored in neurochemistry. Compounds containing the chemical have been synthesized and evaluated as potential antipsychotic agents. These studies contribute to understanding the chemical's interaction with dopamine and serotonin receptors, important in treating psychiatric disorders (Raviña et al., 2000).
Pharmacokinetic and ADME Studies
- In pharmacokinetic research, derivatives have been used in studies focusing on drug absorption, distribution, metabolism, and excretion (ADME), enhancing our understanding of how drugs incorporating this chemical behave in the body (Zhang et al., 2005).
Eigenschaften
IUPAC Name |
1-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5/c13-12(2-3-12)10-16-6-8-17(9-7-16)11-14-4-1-5-15-11/h1,4-5H,2-3,6-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGQCAJJLXNVKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN2CCN(CC2)C3=NC=CC=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine](/img/structure/B1444152.png)
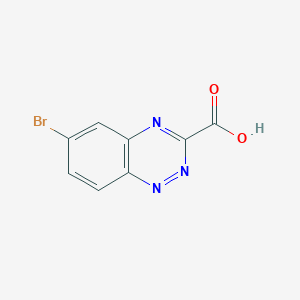
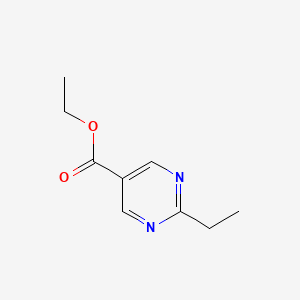
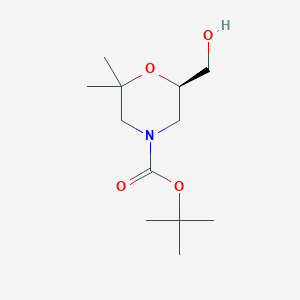
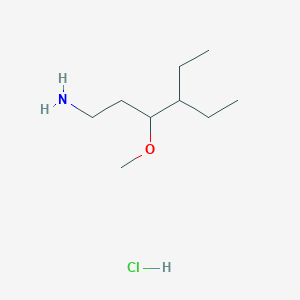


![2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B1444163.png)
![tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate](/img/structure/B1444165.png)

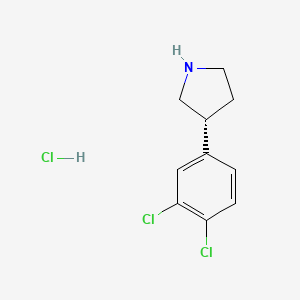
![4-[3-(Dimethylamino)phenoxy]benzene-1-carboximidamide hydrochloride](/img/structure/B1444171.png)
![Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate hydrochloride](/img/structure/B1444173.png)